- Catalyst- and additive-free chemoselective reduction of sulfoxides into sulfides using B2(OH)4 as a deoxygenative agentTetrahedron, 2023, 140,,
Cas no 92-84-2 (Phenothiazine)
Yellow to greenish gray powder or flake crystals.Soluble in benzene,Soluble in ether and hot acetic acid,Slightly soluble in alcohol and mineral oil,Almost insoluble in petroleum ether;Chloroform and water.Color darkens after long storage,Easy to oxidize under sunlight,Can sublimate.This product is mainly used in acrylic acid as an excellent polymerization inhibitor of alkenyl monomers\Acrylate\Methacrylate\In the production of vinyl acetate.Also used in drugs\Synthesis of dyes\polyether\Antioxidant and rubber antioxidant.It is also used as an anthelmintic for livestock\Insecticides for fruit trees.
Phenothiazine structure
Phenothiazine Properties
Names and Identifiers
-
- 10H-Phenothiazine
- Dibenzo-p-thiazine
- DIBENZOTHIAZINE
- PHENOXUR
- VERMITIN
- 10H-Phenothiazin
- Afi-Tiazin
- Agrazine
- Antiverm
- Biverm
- Contaverm
- Contavern
- Contraverm
- Danikoropa
- Dibenzoparathiazine
- Phenothiazine
- Phenothiazine Solution
- Feeno
- Phenosan
- Phenthiazine
- PTZ
- 2,3:5,6-Dibenzo-1,4-thiazine
- Thiodiphenylamine
- Dibenzo-1,4-thiazine
- Penthazine
- Souframine
- Reconox
- Phenoverm
- Fentiazin
- Phenovis
- Padophene
- Nexarbol
- Nemazine
- Nemazene
- Lethelmin
- Fenoverm
- Phenegic
- Helmetina
- Phenzeen
- Orimon
- Thiodiphenylamin
- Wurm-Thional
- Early bird wormer
- Fenothiazine
- Tiodifenilamina
- Fenotiazina
- Thiodifenylamine
- ENT 38
- Phe
- Phenothiazine (6CI, 7CI, 8CI)
- Antage TDP
- NSC 2037
- TDP-G
- Phenothiazine,98%
- DA-76809
- Phenothiazine (INN)
- PHENOTHIAZINE (USP-RS)
- CS-0008338
- Phenothiazine, >=98%
- Phenothiazine [INN]
- NSC-760392
- SR-01000721844-4
- AC-10429
- NSC2037
- NCGC00091146-01
- NS00002986
- WLN: T C666 BM ISJ
- MLS003166904
- BIDD:GT0831
- Phenothiazine, United States Pharmacopeia (USP) Reference Standard
- Fenotiazina [INN-Spanish]
- Phenthiazinum
- Tiodifenilamina [Italian]
- Phenothiazine, SAJ first grade
- Thiodiphenylamin [German]
- s4251
- Fenotiazina [Italian]
- P0106
- SR-01000721844
- GS9EX7QNU6
- PHENOTHIAZINE [MI]
- NC00365
- Caswell No. 652
- BRD-K59597909-001-19-2
- Phenothiazine, Vetec(TM) reagent grade, 98%
- UNII-GS9EX7QNU6
- D02601
- XL-50
- Oprea1_495637
- AI3-00038
- HMS3372C18
- Nemazine (veterinary)
- Thiodifenylamine [Dutch]
- BP-31210
- PROMETHAZINE HYDROCHLORIDE IMPURITY A (EP IMPURITY)
- SCHEMBL2395921
- HMS3394I13
- HMS3652J21
- HMS3885P13
- CHEBI:37932
- Phenothiazine [INN:NF]
- 4-27-00-01214 (Beilstein Handbook Reference)
- MLS001424182
- PHENOTHIAZINE [GREEN BOOK]
- AKOS000119180
- ENT-38
- CHEBI:38093
- InChI=1/C12H9NS/c1-3-7-11-9(5-1)13-10-6-2-4-8-12(10)14-11/h1-8,13
- SY004343
- PHENOTHIAZINE [HSDB]
- Tox21_111090_1
- Tox21_111090
- Nemazine [veterinary] (TN)
- HMS1607G06
- NSC760392
- a phenothiazine
- SW197745-2
- Phenothiazinum (INN-Latin)
- DTXCID301126
- NCGC00091146-03
- BRD-K59597909-001-17-6
- MLS000069413
- NCGC00091146-02
- HMS2230N12
- BBL011728
- BDBM50012855
- AB00572590_12
- NCGC00091146-04
- DTXSID5021126
- MFCD00005015
- NCGC00091146-08
- EPA Pesticide Chemical Code 064501
- EC 202-196-5
- CAS-92-84-2
- Phenothiazine, VETRANAL(TM), analytical standard
- NSC-2037
- DB11447
- Phenothiazinum
- CHEBI:37931
- Fenothiazine [Dutch]
- 92-84-2
- EINECS 202-196-5
- PHENOTHIAZINE [USP-RS]
- HMS3715J12
- 75788-67-9
- phenothiazin
- Phenothiazinum [INN-Latin]
- STK205834
- F0266-2850
- PS-3980
- W-100270
- CCG-101115
- CCRIS 5877
- ALIMEMAZINE HEMITARTRATE IMPURITY C [EP IMPURITY]
- F90393
- Phenothiazine, purum, >=98.0% (GC)
- HMS2052I13
- BRD-K59597909-001-20-0
- Opera_ID_1719
- cid_7108
- EN300-19084
- PHENOTHIAZINE, REFERENCE STANDARD
- SMR000059045
- ALIMEMAZINE HEMITARTRATE IMPURITY C (EP IMPURITY)
- Tox21_400010
- Pharmakon1600-01506171
- PHENOTHIAZINE [WHO-DD]
- Q410846
- NCGC00091146-05
- MLS002152928
- Z104472694
- HSDB 5279
- PROMETHAZINE HYDROCHLORIDE IMPURITY A [EP IMPURITY]
- BRN 0143237
- Fenotiazina (INN-Spanish)
- HY-Y0055
- SCHEMBL9114
- SR-01000721844-3
- Phenothiazine,C12H9NS,92-84-2
- CHEMBL828
- +Expand
-
- MFCD00005015
- WJFKNYWRSNBZNX-UHFFFAOYSA-N
- 1S/C12H9NS/c1-3-7-11-9(5-1)13-10-6-2-4-8-12(10)14-11/h1-8,13H
- S1C2C(=CC=CC=2)NC2C1=CC=CC=2
- 143237
Computed Properties
- 199.04600
- 1
- 2
- 0
- 199.04557
- 14
- 187
- 0
- 0
- 0
- 0
- 0
- 1
- 4.2
- nothing
- 0
- 37.3
Experimental Properties
- 4.03280
- 37.33000
- 7252
- 1.6353
- 2 mg/L (25 ºC)
- 371 °C(lit.)
- 182-187 °C (lit.)
- 0.0±0.8 mmHg at 25°C
- 202°C
- 0.127mg/l
- Yellow to green powder or flake crystals
- 6 (10g/l, H2O, 20℃)(aqueous suspension)
- Stable. Combustible. Incompatible with strong oxidizing agents, strong acids. May discolour upon exposure to light.
- Soluble in diethyl ether, benzene, acetic acid, chloroform and petroleum Britain, slightly soluble in ethanol, insoluble in water.
- Light Sensitive
- 1.362
Phenothiazine Security Information
- GHS07
- SN5075000
- 1
- S26-S36-S61-S36/37/39-S29
- R36/38; R43; R51/53
- Xi N
- NONH for all modes of transport
- H317,H413
- P280
- dangerous
- Store at room temperature
- 22-43-48/22-52/53
- Warning
- Yes
- 8-23
Phenothiazine Customs Data
- 29343090
-
China Customs Code:
2934300000Overview:
2934300000. Compounds containing a phenothiazine ring system(Phenothiazine ring system, whether hydrogenated or not,Compounds not further fused ). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934300000. other compounds containing in the structure a phenothiazine ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Phenothiazine Price
Phenothiazine Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
Synthetic Circuit 3
Reaction Conditions
1.1 Catalysts: Ferric citrate Solvents: Dimethylformamide ; 25 - 30 °C; 30 °C → 110 °C; 2 h, 110 °C
1.2 Reagents: Potassium carbonate ; 6 h, 110 °C
1.2 Reagents: Potassium carbonate ; 6 h, 110 °C
Reference
- Efficient and Regioselective Synthesis of Phenothiazine via Ferric Citrate Catalyzed C-S/C-N Cross-CouplingLetters in Organic Chemistry, 2019, 16(1), 16-24,
Synthetic Circuit 4
Synthetic Circuit 5
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Solvents: Ethyl acetate ; 2 h, 20 °C
1.2 Reagents: Water
1.2 Reagents: Water
Reference
- One-Pot Tandem Access to Phenothiazine Derivatives from Acetanilide and 2-Bromothiophenol via Rhodium-Catalyzed C-H Thiolation and Copper-Catalyzed C-N AminationJournal of Organic Chemistry, 2021, 86(9), 6622-6632,
Synthetic Circuit 7
Synthetic Circuit 8
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide ; 48 h, 120 °C
Reference
- Synthesis of phenothiazines via ligand-free CuI-catalyzed cascade C-S and C-N coupling of aryl ortho-dihalides and ortho-aminobenzenethiolsChemical Communications (Cambridge, 2012, 48(43), 5367-5369,
Synthetic Circuit 10
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 10 h, 130 °C; 130 °C → rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Reference
- Transition-metal-free synthesis of phenothiazines from S-2-acetamidophenyl ethanethioate and ortho-dihaloarenesSynthetic Communications, 2017, 47(7), 710-715,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 10 h, 150 °C; 150 °C → rt
1.2 Reagents: Water
1.2 Reagents: Water
Reference
- Catalyst-free synthesis process of phenothiazine intermediate by cyclizaiton of 2-acetamidophenyl S-thioacetate and o-dihaloarene, China, , ,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Tetrabutylammonium cyanide Solvents: Acetonitrile ; 30 min, rt
Reference
- A highly selective phenothiazine-based fluorescence 'turn-on' indicator based on cyanide-promoted novel protection/deprotection mechanismChemical Communications (Cambridge, 2015, 51(42), 8809-8812,
Synthetic Circuit 14
Synthetic Circuit 15
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Thioacetamide , Cesium carbonate Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide , Water ; 20 h, 120 °C
1.2 Reagents: Water
1.2 Reagents: Water
Reference
- Ligand-free copper-catalyzed synthesis of diaryl thioethers from aryl halides and thioacetamideSynlett, 2011, (1), 134-138,
Synthetic Circuit 17
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Pinacolborane Catalysts: Triethylborane , Potassium hydroxide Solvents: Tetrahydrofuran ; 24 h, 25 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 25 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 25 °C
Reference
- Combined KOH/BEt3 Catalyst for Selective Deaminative Hydroboration of Aromatic Carboxamides for Construction of LuminophoresOrganic Letters, 2020, 22(20), 8086-8090,
Synthetic Circuit 19
Synthetic Circuit 20
Synthetic Circuit 21
Reaction Conditions
1.1 Reagents: Hydrogen peroxide Solvents: Methanol
Reference
- Cyclohepta[b][1,4]benzothiazines and their diazine analogs. 1. Formation and reactions of cyclohepta[b][1,4]benzothiazinesBulletin of the Chemical Society of Japan, 1985, 58(1), 165-71,
Phenothiazine Raw materials
- Ethanethioic acid,S-[2-(acetylamino)phenyl] ester
- 10H-Phenothiazine 5-Oxide
- 10-Acetylphenothiazine
- Benzo[b]cyclohepta[e][1,4]thiazine
- 2-Bromoiodobenzene
- 1,2-Diiodobenzene
- 2-Chloro Phenothiazine
Phenothiazine Preparation Products
Phenothiazine Suppliers
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Phenothiazine Related Literature
-
Govardhana Babu Bodedla,K. R. Justin Thomas,Sandeep Kumar,Jwo-Huei Jou,Chieh-Ju Li RSC Adv. 2015 5 87416
-
I. H. Filip,E. Gál,I. Lupan,M. Perde-Schrepler,P. L?nnecke,M. Surducan,L. I. G?in?,E. Hey-Hawkins,L. Silaghi-Dumitrescu Dalton Trans. 2015 44 615
-
Yu-Jen Cheng,Siao-Yin Yu,Song-Cheng Lin,Jiann T. Lin,Li-Yin Chen,Dai-Sin Hsiu,Yuh Sheng Wen,Mandy M. Lee,Shih-Sheng Sun J. Mater. Chem. C 2016 4 9499
-
Zu-Sheng Huang,Herbert Meier,Derong Cao J. Mater. Chem. C 2016 4 2404
-
Rajendra Kumar Konidena,K. R. Justin Thomas,Meenu Singh,Jwo-Huei Jou J. Mater. Chem. C 2016 4 4246
-
Yuan Jay Chang,Po-Ting Chou,Yan-Zuo Lin,Motonori Watanabe,Chih-Jen Yang,Tsung-Mei Chin,Tahsin J. Chow J. Mater. Chem. 2012 22 21704
-
Audun Formo Buene,David Moe Almenningen J. Mater. Chem. C 2021 9 11974
-
Faizal Khan,Rajneesh Misra J. Mater. Chem. C 2023 11 2786
-
In Ho Lee,Jun Yeob Lee RSC Adv. 2015 5 97903
-
Iani S. Pere?eanu,Thomas J. J. Müller Org. Biomol. Chem. 2013 11 5127
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